molecular formula C18H19N7O B2519779 N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide CAS No. 1251683-51-8

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide

Cat. No.: B2519779
CAS No.: 1251683-51-8
M. Wt: 349.398
InChI Key: BAMXDQUCLMAFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Pyrazolopyrimidine derivatives, similar in structure to the compound , have been synthesized and evaluated for their potential anticancer and anti-inflammatory properties. These compounds have shown cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, indicating their potential use in cancer therapy. Additionally, their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation, suggests potential anti-inflammatory applications (Rahmouni et al., 2016).

Amplifiers of Antibiotics

Derivatives of pyrimidin-4(3H)-ones, which are structurally related to the compound of interest, have been explored as amplifiers of phleomycin, an antibiotic. These compounds, specifically the pyridinylpyrimidines with strongly basic side chains, have shown activity against Escherichia coli, suggesting their potential use in enhancing the efficacy of certain antibiotics (Brown & Cowden, 1982).

Nonlinear Optical Properties

Pyrimidine derivatives have also been investigated for their nonlinear optical (NLO) properties, which are significant for applications in photonics and optoelectronics. Studies on thiopyrimidine derivatives have shown promising NLO properties, indicating the potential of pyrimidine-based compounds in the development of materials for optical devices (Hussain et al., 2020).

Antimicrobial Activity

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Some novel pyrimidine compounds have exhibited significant to moderate antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Shastri & Post, 2019).

Mechanism of Action

While the specific mechanism of action for “N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)pyrimidine-2-carboxamide” is not mentioned in the sources, many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

Future Directions

The aim of the study on pyrimido[4,5-d]pyrimidines is to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

Properties

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-12-21-15(11-16(22-12)25(2)3)23-13-5-7-14(8-6-13)24-18(26)17-19-9-4-10-20-17/h4-11H,1-3H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMXDQUCLMAFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.